GQJFBSKFCBZSJY-UHFFFAOYSA-N
Description
Such compounds are frequently explored in pharmaceutical and agrochemical research due to their bioactivity and metabolic stability.
Properties
Molecular Formula |
C18H19N5O2S2 |
|---|---|
Molecular Weight |
401.503 |
InChI |
InChI=1S/C18H19N5O2S2/c19-15(24)11-26-18-21-23-16(25)13-10-22(8-6-12-4-2-1-3-5-12)9-7-14(13)20-17(23)27-18/h1-5H,6-11H2,(H2,19,24) |
InChI Key |
GQJFBSKFCBZSJY-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC(=O)N)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Similarities : All compounds share a pyridine core with trifluoromethyl groups, which enhance lipophilicity and metabolic resistance.
Functional Group Impact :
- The presence of an amine group (as in (5-(Trifluoromethyl)pyridin-2-yl)methanamine ) increases solubility and bioavailability .
- Amide or amidine groups (e.g., 5-(Trifluoromethyl)picolinamide ) introduce hydrogen-bonding sites, improving target binding specificity .
Synthetic Complexity : this compound may require multi-step synthesis involving halogenation and cross-coupling reactions, similar to methods described for CAS 871826-12-9 .
Research Findings and Data Gaps
Critical Gaps :
- Exact synthetic protocols, spectral data (NMR, MS), and in vivo efficacy studies for this compound are unavailable in the provided evidence.
- Regulatory status (e.g., FDA approval, patent filings) remains unverified.
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